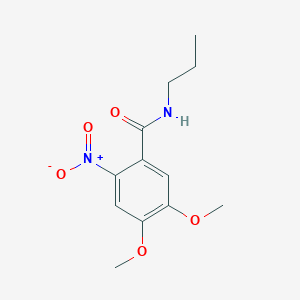
4,5-dimethoxy-2-nitro-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethoxy-2-nitro-N-propylbenzamide, also known as DNPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPB is a member of the nitrobenzamide family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4,5-dimethoxy-2-nitro-N-propylbenzamide is not fully understood. However, it is believed that 4,5-dimethoxy-2-nitro-N-propylbenzamide exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which triggers the activation of apoptosis. 4,5-dimethoxy-2-nitro-N-propylbenzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. This leads to the accumulation of toxic proteins in cancer cells, which eventually leads to cell death.
Biochemical and Physiological Effects
4,5-dimethoxy-2-nitro-N-propylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,5-dimethoxy-2-nitro-N-propylbenzamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4,5-dimethoxy-2-nitro-N-propylbenzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. In vivo studies have shown that 4,5-dimethoxy-2-nitro-N-propylbenzamide exhibits anticancer activity in animal models. Furthermore, 4,5-dimethoxy-2-nitro-N-propylbenzamide has been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using 4,5-dimethoxy-2-nitro-N-propylbenzamide in lab experiments is its low toxicity. This allows for higher concentrations of 4,5-dimethoxy-2-nitro-N-propylbenzamide to be used in experiments without causing harm to cells or animals. Furthermore, the simple synthesis method of 4,5-dimethoxy-2-nitro-N-propylbenzamide allows for easy production of the compound in large quantities.
One of the limitations of using 4,5-dimethoxy-2-nitro-N-propylbenzamide in lab experiments is its limited solubility in water. This makes it difficult to administer 4,5-dimethoxy-2-nitro-N-propylbenzamide to cells or animals in aqueous solutions. Furthermore, the mechanism of action of 4,5-dimethoxy-2-nitro-N-propylbenzamide is not fully understood, which makes it difficult to design experiments that specifically target its anticancer activity.
未来方向
There are several future directions for research on 4,5-dimethoxy-2-nitro-N-propylbenzamide. One area of research is the development of 4,5-dimethoxy-2-nitro-N-propylbenzamide analogs that exhibit improved solubility and potency. Another area of research is the identification of the specific enzymes and pathways that are targeted by 4,5-dimethoxy-2-nitro-N-propylbenzamide. This will allow for the design of experiments that specifically target the anticancer activity of 4,5-dimethoxy-2-nitro-N-propylbenzamide. Furthermore, the potential of 4,5-dimethoxy-2-nitro-N-propylbenzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
合成方法
The synthesis of 4,5-dimethoxy-2-nitro-N-propylbenzamide involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with propylamine in the presence of a base. The resulting product is purified through recrystallization to obtain a white crystalline powder. The synthesis of 4,5-dimethoxy-2-nitro-N-propylbenzamide is a relatively simple process and can be achieved through standard laboratory techniques.
科学研究应用
4,5-dimethoxy-2-nitro-N-propylbenzamide has been studied extensively for its potential as an anticancer agent. Several studies have shown that 4,5-dimethoxy-2-nitro-N-propylbenzamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 4,5-dimethoxy-2-nitro-N-propylbenzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells. Furthermore, 4,5-dimethoxy-2-nitro-N-propylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
属性
IUPAC Name |
4,5-dimethoxy-2-nitro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-5-13-12(15)8-6-10(18-2)11(19-3)7-9(8)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPXWCUVVZOBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5195802.png)
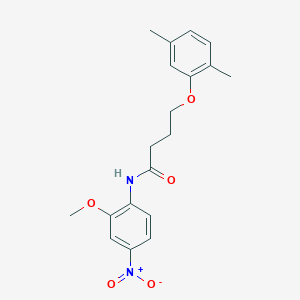
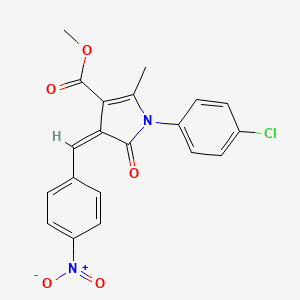
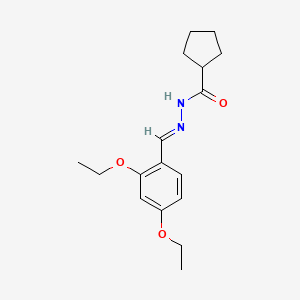
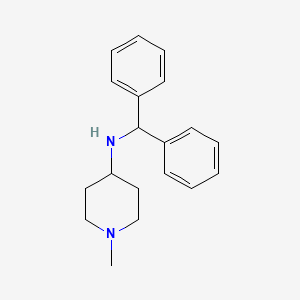
![1-[7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl]ethanone](/img/structure/B5195846.png)
![2-imino-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5195850.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5195857.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![N-(4-fluorobenzyl)-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5195881.png)
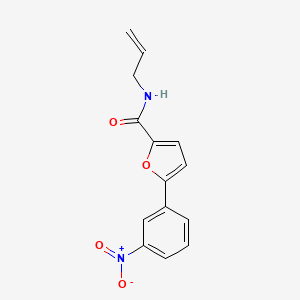
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)